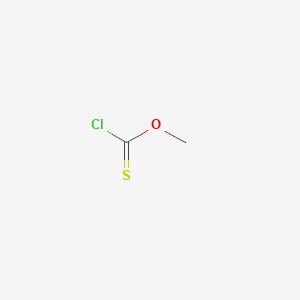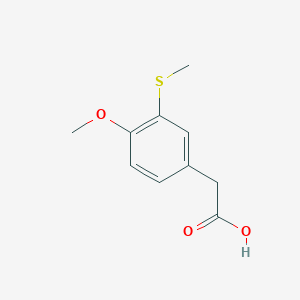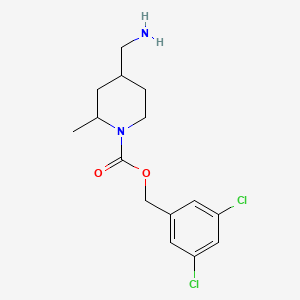
(3,5-dichlorophenyl)methyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-dichlorophenyl)methyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorobenzyl group attached to a piperidine ring, which is further substituted with an aminomethyl and a carboxylate group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichlorophenyl)methyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the dichlorobenzyl intermediate. One common method involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine in the presence of a base such as sodium hydroxide . The resulting dichlorobenzylamine is then reacted with 4-(aminomethyl)-2-methylpiperidine under controlled conditions to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(3,5-dichlorophenyl)methyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(3,5-dichlorophenyl)methyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,5-dichlorophenyl)methyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzylamine: Shares the dichlorobenzyl group but lacks the piperidine ring.
4-(Aminomethyl)-2-methylpiperidine: Contains the piperidine ring but lacks the dichlorobenzyl group.
3,5-Dichlorobenzoyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
(3,5-dichlorophenyl)methyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H20Cl2N2O2 |
|---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
(3,5-dichlorophenyl)methyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H20Cl2N2O2/c1-10-4-11(8-18)2-3-19(10)15(20)21-9-12-5-13(16)7-14(17)6-12/h5-7,10-11H,2-4,8-9,18H2,1H3 |
InChI Key |
KDPPOSIFXWEGMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1C(=O)OCC2=CC(=CC(=C2)Cl)Cl)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
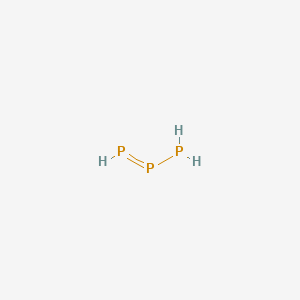
![1-Ethyl-9-methoxy-2,6,7,12-tetrahydroindolo[2,3-A]chinolizine4(3H)-ON](/img/structure/B8521061.png)
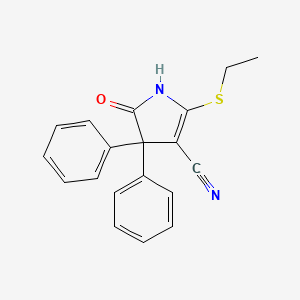
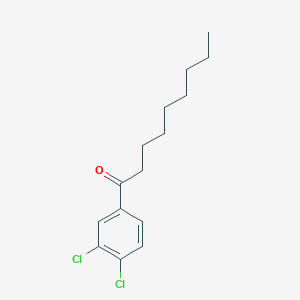
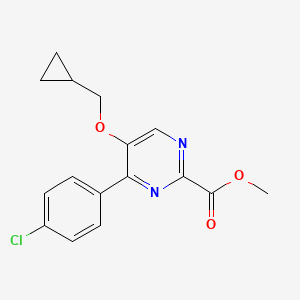
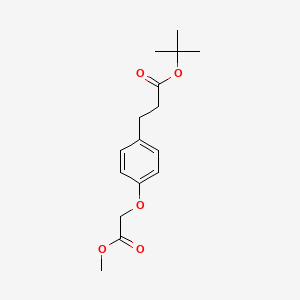
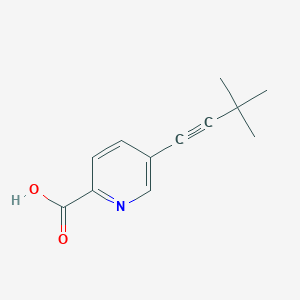
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,3-[(2-ethoxyethoxy)methyl]-1-[(4-fluorophenyl)methyl]-](/img/structure/B8521117.png)
![(R)-4-chloro-6,7-dihydro-5-methyl-5H-cyclopenta[d]pyrimidine](/img/structure/B8521122.png)

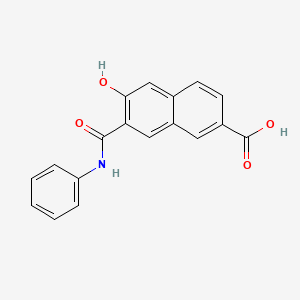
![ethyl 1-(4-fluorobenzyl)-4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B8521146.png)
